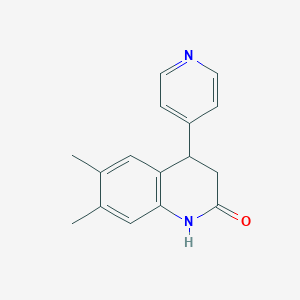![molecular formula C14H14N2O3S B4412007 2-[(4-methylphenyl)sulfonyl]-N-3-pyridinylacetamide](/img/structure/B4412007.png)
2-[(4-methylphenyl)sulfonyl]-N-3-pyridinylacetamide
Descripción general
Descripción
2-[(4-methylphenyl)sulfonyl]-N-3-pyridinylacetamide, also known as MPSP, is a chemical compound that has garnered significant attention in scientific research. MPSP belongs to the class of sulfonylurea compounds, which have been widely used in the treatment of diabetes mellitus. However, MPSP has been found to have a broader range of applications in various fields, including biochemistry, pharmacology, and neuroscience.
Mecanismo De Acción
2-[(4-methylphenyl)sulfonyl]-N-3-pyridinylacetamide binds to the SUR1 subunit of KATP channels, leading to the inhibition of channel activity. This inhibition results in the depolarization of the cell membrane, leading to the opening of voltage-gated calcium channels and subsequent calcium influx. The increased calcium concentration triggers insulin secretion in pancreatic beta cells and modulates various physiological processes in other cell types.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In addition to its role in insulin secretion, this compound has been found to modulate neuronal excitability and synaptic transmission in the central nervous system. This compound has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(4-methylphenyl)sulfonyl]-N-3-pyridinylacetamide has several advantages as a research tool. It is highly selective for the SUR1 subunit of KATP channels and has a long half-life, making it suitable for in vitro and in vivo experiments. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
2-[(4-methylphenyl)sulfonyl]-N-3-pyridinylacetamide has shown promising results in various fields of research, and there are several future directions for its study. One potential area of research is the development of this compound-based therapies for neurological disorders such as stroke, traumatic brain injury, and epilepsy. Additionally, further studies are needed to elucidate the precise mechanisms underlying this compound's effects on neuronal excitability and synaptic transmission. Finally, the development of more potent and selective this compound analogs could lead to the discovery of novel therapeutic agents for various diseases.
Aplicaciones Científicas De Investigación
2-[(4-methylphenyl)sulfonyl]-N-3-pyridinylacetamide has been extensively studied for its potential therapeutic applications. Research has shown that this compound can act as an inhibitor of the sulfonylurea receptor 1 (SUR1) subunit of ATP-sensitive potassium (KATP) channels. These channels play a crucial role in regulating insulin secretion in pancreatic beta cells and are also involved in various physiological processes such as neuronal excitability and smooth muscle contraction.
Propiedades
IUPAC Name |
2-(4-methylphenyl)sulfonyl-N-pyridin-3-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-11-4-6-13(7-5-11)20(18,19)10-14(17)16-12-3-2-8-15-9-12/h2-9H,10H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIURTTYMGHZPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



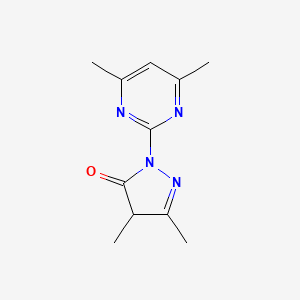
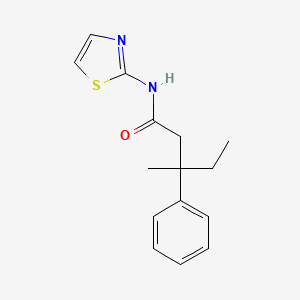
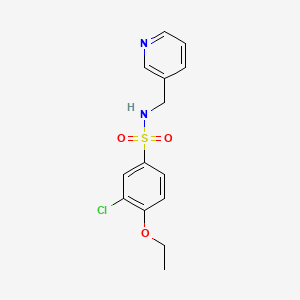
![2-(2-methylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B4411937.png)
![7-(4-fluorophenyl)-2-[(tetrahydro-2-furanylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4411954.png)

![4-[4-(dimethylamino)-5-methylpyrimidin-2-yl]-1-(4-methylbenzyl)piperazin-2-one](/img/structure/B4411966.png)
![ethyl 2-(ethylthio)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4411974.png)

![5-[(3,4-dimethylphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B4411978.png)
![2-bromo-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4411983.png)
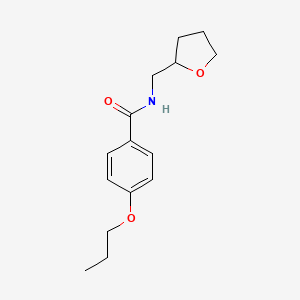
![3-(1H-tetrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B4412024.png)
